molecular formula C17H13N7O B11530154 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11530154
M. Wt: 331.3 g/mol
InChI Key: ZEPPJROKGQALTD-YBFXNURJSA-N
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Description

2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of cyanoacetohydrazide with appropriate aromatic aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H13N7O

Molecular Weight

331.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[5-(2-cyanophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H13N7O/c18-10-14-8-4-5-9-15(14)17-21-23-24(22-17)12-16(25)20-19-11-13-6-2-1-3-7-13/h1-9,11H,12H2,(H,20,25)/b19-11+

InChI Key

ZEPPJROKGQALTD-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C#N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3C#N

Origin of Product

United States

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